

Technical Guide: Thermodynamic Data for 2-Cyclopropylhexane

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Compound of Interest

Compound Name: 2-Cyclopropylhexane

Cat. No.: B13801644

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopropylhexane, also known as (1-methylpentyl)cyclopropane, is an alkyl-substituted cycloalkane with the molecular formula C_9H_{18} . An understanding of its thermodynamic properties is essential for applications in reaction modeling, chemical process design, and computational chemistry, particularly in the development of high-energy-density fuels and novel pharmaceutical scaffolds. This technical guide provides a consolidated overview of the available thermodynamic data for **2-cyclopropylhexane**, details the methodologies for data acquisition, and illustrates key procedural workflows.

The most comprehensive and critically evaluated thermodynamic data for **2-Cyclopropylhexane** are maintained in the NIST/TRC Web Thermo Tables (WTT), generated via the NIST ThermoData Engine (TDE) software. This system produces recommended values by combining available experimental data with validated prediction methods.^[1] While direct access to these extensive tables is subscription-based, this guide presents key experimental values from published literature and provides robust estimations for other core properties using established theoretical methods.

Thermodynamic Data Presentation

Quantitative thermodynamic data for **2-Cyclopropylhexane** are summarized below. Table 1 presents experimentally determined values for the enthalpy of combustion and the derived

enthalpy of formation. Tables 2 and 3 provide estimated values for ideal gas heat capacity and standard entropy, respectively, calculated using the Benson group additivity method, as publicly available experimental data for these properties are limited.

Table 1: Standard Enthalpy of Combustion and Formation for Liquid **2-Cyclopropylhexane**

Property	Value	Units	Phase	Reference
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-5648	kJ/mol	Liquid	Slabey and Wise, 1952[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-464	kJ/mol	Liquid	Derived from $\Delta_c H^\circ$ [1]

Table 2: Estimated Ideal Gas Heat Capacity (C_p°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

Temperature (K)	Estimated C_p° (J/mol·K)
298.15	189.5
400	245.1
500	295.3
600	338.7
800	409.1
1000	463.5

Table 3: Estimated Ideal Gas Standard Entropy (S°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

Temperature (K)	Estimated S° (J/mol·K)
298.15	445.8
400	510.2
500	571.5
600	629.1
800	734.4
1000	828.9

Methodologies and Protocols

The acquisition of thermodynamic data involves a combination of direct experimental measurement, computational estimation, and critical evaluation of all available information.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of liquid hydrocarbons like **2-cyclopropylhexane** is determined using an oxygen bomb calorimeter.^{[2][3]} The protocol involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment and measuring the resultant temperature change.

Protocol Steps:

- **Sample Preparation:** A sample of the liquid (typically 0.5 g to 1.0 g) is accurately weighed and placed into a crucible within a high-strength, sealed vessel known as a "bomb".^{[4][5]}
- **Bomb Sealing and Pressurization:** A small, measured amount of deionized water (approx. 1 mL) is added to the bomb to ensure any acids formed during combustion are in a standard solution state.^[6] The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.^{[3][4]}
- **Calorimeter Assembly:** The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (a bucket). The entire assembly, including a stirrer and a high-precision thermometer, is placed within an adiabatic jacket.^[3]

- **Ignition and Data Acquisition:** After allowing the system to reach thermal equilibrium, the sample is ignited by passing an electric current through a fuse wire positioned just above the sample.^[6] The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a stable final temperature is reached.
- **Calculation:** The heat released by the combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb) and the energy released by the ignition wire to determine the standard enthalpy of combustion.^[5]

Protocol: Generation of Critically Evaluated Data

The most reliable and comprehensive thermodynamic datasets are the result of a critical evaluation process, such as that implemented by the NIST ThermoData Engine (TDE).^{[1][7]} This expert system approach provides thermodynamically consistent data across a range of temperatures and phases.

Workflow Steps:

- **Data Collection:** The system retrieves all available experimental data for the target compound (**2-cyclopropylhexane**) from a vast, curated database (TDE-SOURCE).^[8]
- **Data Analysis and Filtering:** The collected data points are grouped by property, normalized to standard units, and automatically filtered based on metadata and known uncertainties.
- **Prediction and Gap Filling:** Where experimental data is sparse or unavailable for certain properties or temperature ranges, the TDE employs predictive methods, such as group contribution schemes, to generate estimated values.^[1]
- **Thermodynamic Consistency Enforcement:** The combined experimental and predicted data are simultaneously fitted to a series of fundamental thermodynamic equations (e.g., equations of state). This process ensures that properties like enthalpy, entropy, and heat capacity are consistent with each other and with phase equilibrium data (e.g., vapor pressure).
- **Output Generation:** The final output consists of tables of recommended property values with associated uncertainties, along with parameters for equations of state that describe the

thermodynamic surface of the compound.^[9]

Protocol: Estimation via Group Additivity

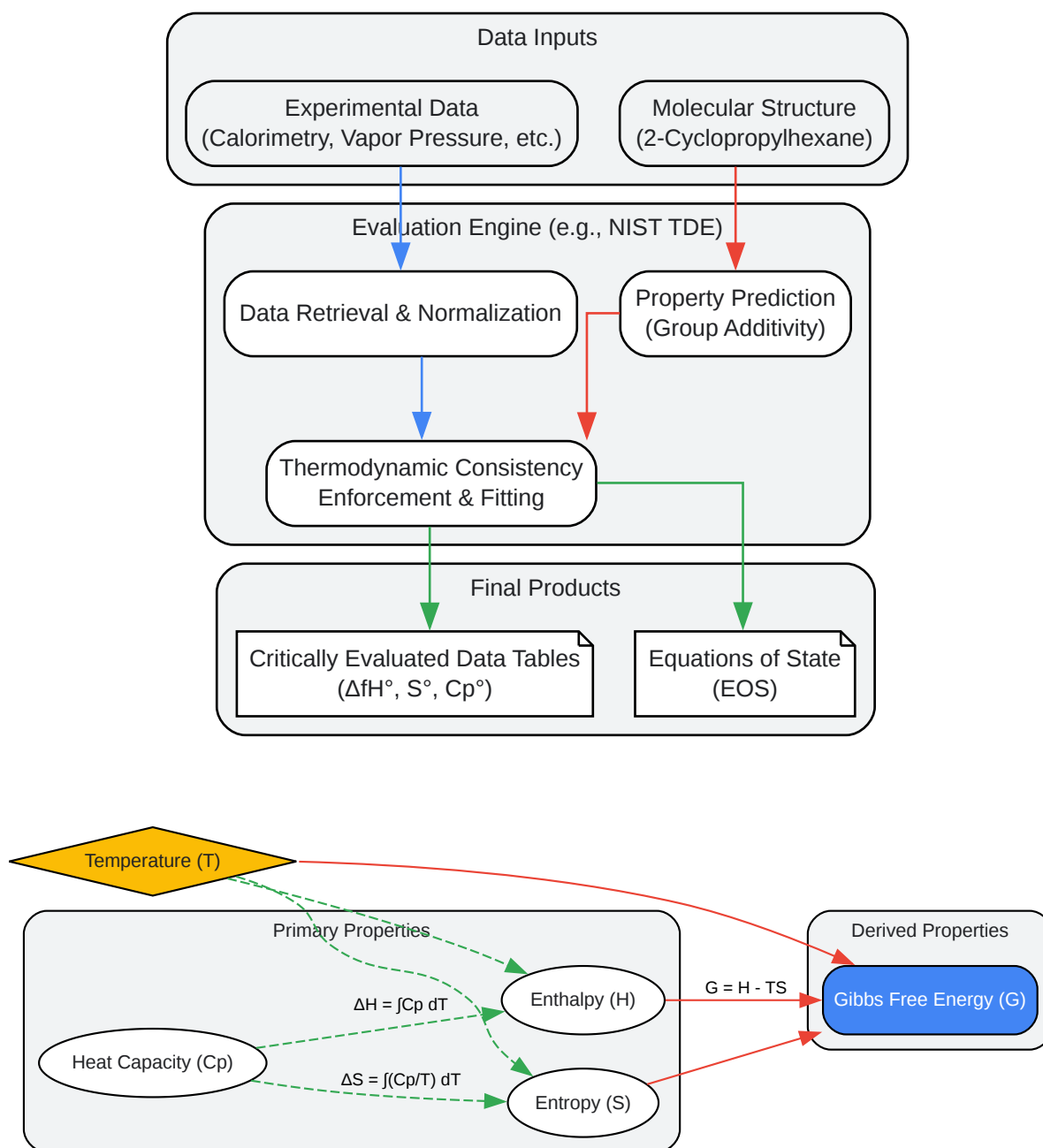
The Benson group additivity method is a powerful technique for estimating the thermodynamic properties of organic molecules in the absence of experimental data.^{[10][11]} The method assumes that the total property of a molecule is the sum of contributions from its constituent polyvalent atom groups.

Sample Calculation for Ideal Gas Heat Capacity (C_p°) at 298.15 K:

- **Decomposition into Groups:** **2-Cyclopropylhexane** is broken down into its fundamental groups:
 - 1 x C-(C)₂(H)₂: The secondary carbon in the hexane chain.
 - 2 x C-(C)(H)₃: The two terminal methyl groups.
 - 3 x C-(C)₂(H)₂: Three secondary carbons in the hexane chain.
 - 1 x C-(C)₂(H)(Cd): The tertiary carbon of the hexane chain bonded to the cyclopropyl group (approximated).
 - 1 x Cyclopropyl ring strain correction.
- **Summation of Group Values:** Published group contribution values for C_p° at 298.15 K are summed. This process is repeated with temperature-dependent group values to estimate properties at other temperatures. Ring strain corrections are added for cyclic systems.^[10]

Visualizations

The following diagrams illustrate the workflow for thermodynamic data evaluation and the fundamental relationships between core thermodynamic properties.



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